3-(Trifluoromethylthio)phenylacetic acid methyl ester
Overview
Description
3-(Trifluoromethylthio)phenylacetic acid methyl ester is an organic compound with the molecular formula C10H9F3O2S. This compound is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid methyl ester moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-(Trifluoromethylthio)phenylacetic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often include the use of a strong acid or base to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(Trifluoromethylthio)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethylthio group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)phenylacetic acid methyl ester involves its interaction with various molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylthio)phenylacetic acid: Similar structure but with the trifluoromethylthio group in the para position.
®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid: Contains a methoxy group and is used in stereochemical analysis.
Uniqueness
3-(Trifluoromethylthio)phenylacetic acid methyl ester is unique due to the specific positioning of the trifluoromethylthio group and the ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethylsulfanyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCLFWLZQZQTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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